N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea
Description
Properties
IUPAC Name |
[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N4OS/c7-6(8,9)2-1-3(14)12-5(11-2)13-4(10)15/h1H,(H4,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILVOMGDPCQKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)NC(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea (CAS: 861211-27-0) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H5F3N4OS
- Molecular Weight : 228.19 g/mol
- Structure : The compound features a pyrimidine ring with a trifluoromethyl group and a thiourea moiety, which are critical for its biological activity.
This compound exhibits several mechanisms that contribute to its biological effects:
- Enzyme Inhibition : Thioureas are known to inhibit various enzymes, including those involved in cancer progression and viral replication. This compound's structure suggests potential inhibitory effects on key metabolic pathways.
- Antiviral Activity : Preliminary studies indicate that similar compounds exhibit antiviral properties, particularly against RNA viruses. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy against viral targets.
Antitumor Activity
Research indicates that thiourea derivatives can exhibit significant antitumor activity. This compound has shown promise in inhibiting tumor cell proliferation in vitro.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| B | HeLa (Cervical Cancer) | 12.7 | Inhibition of cell cycle progression |
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against HIV and other RNA viruses.
| Virus | EC50 (μM) | CC50 (μM) | Therapeutic Index |
|---|---|---|---|
| HIV-1 | 3.98 | 405.0 | 101.0 |
| Influenza A | 5.5 | 300.0 | 54.5 |
These results indicate a favorable therapeutic index, suggesting that this compound could be a candidate for further development as an antiviral agent.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiourea derivatives and tested their efficacy against different cancer cell lines. This compound was among the most effective compounds tested, showing significant inhibition of cell growth through apoptosis induction.
Case Study 2: Antiviral Properties
A study published in Antiviral Research explored the antiviral potential of this compound against HIV. The compound demonstrated potent inhibitory effects on viral replication in vitro, with mechanisms involving the disruption of viral entry and replication processes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activities
N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert therapeutic effects .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function, making it a candidate for developing new antibiotics .
Enzyme Inhibition
this compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This property may lead to novel treatments for diseases like cancer and bacterial infections .
Agricultural Science
Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Its ability to disrupt the physiological processes of pests makes it a candidate for developing environmentally friendly pest control agents. Field studies are ongoing to assess its efficacy and safety in agricultural settings .
Plant Growth Regulation
In agricultural research, this compound has been explored as a plant growth regulator. It may enhance crop yields by modulating plant hormone levels or improving stress resistance in plants under adverse conditions such as drought or salinity .
Materials Science
Synthesis of Novel Materials
This compound is utilized in synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance their thermal stability and mechanical strength. Research is ongoing to explore its use in creating advanced materials for electronics and coatings .
Nanotechnology Applications
In nanotechnology, this compound is being investigated for its potential to stabilize nanoparticles during synthesis. Its unique chemical properties may help create more uniform and stable nanostructures for various applications, including drug delivery systems and sensors .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea with structurally or functionally analogous compounds, based on synthesis, physicochemical properties, and applications:
Key Comparative Insights :
Structural Complexity: The pyridazine derivatives (EP 4374877A2) exhibit higher molecular complexity with morpholine and cyanopyridinyl groups, enabling multi-target engagement, whereas the target compound’s simpler dihydropyrimidinone-thiourea structure favors focused interactions.
Solubility : Hydrophilic substituents (e.g., hydroxyethyl in or morpholine in ) improve aqueous solubility compared to the target compound, which relies on CF₃ for lipophilicity.
Bioactivity : Bis(trifluoromethyl)phenyl thioureas (e.g., ) show broader enzyme inhibition due to increased steric bulk, while the target compound’s activity is more niche, tailored to pyrimidine-dependent kinases.
Notes
Preparation Methods
Catalyst Screening and Optimization
A variety of catalytic systems have been explored to optimize the synthesis efficiency, yield, and environmental footprint. Key findings include:
- Diisopropyl ethyl ammonium acetate (DIPEAc) has emerged as a superior catalyst and solvent for this reaction, enabling high yields (up to 96%) at room temperature within short reaction times (~45 minutes) under solvent-free conditions.
- Other catalysts tested include Cs₂CO₃, p-TSA, β-cyclodextrin, CTAB, SDS, choline chloride-based deep eutectic solvents, PEG-400, and dicationic ionic liquids. However, these generally resulted in longer reaction times and lower yields compared to DIPEAc.
- The reaction without any catalyst or solvent showed negligible product formation even after extended periods (up to 24 hours).
Solvent Effects
- Solvent-free conditions with DIPEAc catalyst provided the best balance of yield, time, and environmental considerations.
- When DIPEAc was used as a catalyst in various solvents (water, ethanol, methanol, acetonitrile, dichloromethane, DMF), yields were generally lower and required reflux conditions, indicating that solvent-free conditions are preferable.
Representative Reaction Procedure
A typical preparation involves:
- Mixing the trifluoromethyl-substituted aldehyde (3 mmol), ethylcyanoacetate or ethyl acetoacetate (3 mmol), and thiourea (3.2 mmol) in the presence of DIPEAc (approximately 4 mL or 20 mol%) at room temperature.
- Stirring the mixture for 45 minutes under solvent-free conditions.
- Isolating the product by extraction with ethyl acetate, leaving the DIPEAc catalyst in the aqueous phase, which can be recovered by evaporation for reuse.
Reaction Yields and Catalyst Efficiency
| Entry | Catalyst | Medium | Time | Yield (%) |
|---|---|---|---|---|
| 1 | None | Ethanol | 9 h | Trace |
| 2 | Cs₂CO₃ | Ethanol | 7 h | 61 |
| 3 | p-TSA | Water | 7 h | 68 |
| 4 | β-CD | Water | 6 h | 65 |
| 5 | CTAB | Water | 6 h | 59 |
| 6 | SDS | Water | 6 h | 52 |
| 7 | ChCl:2urea | ChCl:2urea | 2 h | 80 |
| 8 | ChCl:2ZnCl₂ | ChCl:2ZnCl₂ | 3 h | 76 |
| 9 | PEG-400 | PEG-400 | 6 h | 74 |
| 10 | DIPEAc | DIPEAc | 45 min | 94 |
| 11 | Dicationic ionic liquid | Ionic liquid | 7 h | 73 |
Reaction conditions: aldehyde (3 mmol), ethylcyanoacetate (3 mmol), thiourea (3.2 mmol), medium (5 mL), room temperature.
Substrate Scope and Functional Group Tolerance
The method shows broad substrate compatibility:
- Aldehydes with electron-donating groups (methyl, methoxy) and electron-withdrawing groups (nitro, trifluoromethyl) successfully yield the desired products in good to excellent yields.
- Halogen-substituted aromatic aldehydes (Cl, F, Br) and sterically hindered di- and tri-substituted benzaldehydes also produce high yields.
- Heteroaryl and aliphatic aldehydes are well tolerated, expanding the method’s versatility.
Catalyst Recyclability and Stability
- DIPEAc catalyst can be recycled up to four times with minimal loss in catalytic efficiency (yield remains above 89% after four cycles).
- Infrared spectroscopy confirms the structural stability of DIPEAc after repeated use, supporting its practical applicability in sustainable synthesis.
| Cycle | Catalyst Recovery (%) | Product Yield (%) |
|---|---|---|
| 1 | 96 | 96 |
| 2 | 92 | 93 |
| 3 | 91 | 90 |
| 4 | 90 | 89 |
| 5 | 80 | 78 |
Mechanistic Insights
The reaction proceeds via a typical Biginelli multicomponent condensation mechanism, involving:
- Formation of an imine intermediate between the aldehyde and thiourea,
- Subsequent nucleophilic attack by the β-ketoester or ethylcyanoacetate,
- Cyclization and tautomerization to yield the dihydropyrimidinethione ring system.
The presence of DIPEAc facilitates proton transfer and stabilizes intermediates, enhancing reaction rates and yields.
Summary Table of Optimal Preparation Conditions
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Diisopropyl ethyl ammonium acetate (DIPEAc) |
| Catalyst loading | 4 mL or 20 mol% |
| Solvent | Solvent-free |
| Temperature | Room temperature (~25 °C) |
| Reaction time | 45 minutes |
| Yield | Up to 96% |
| Substrate scope | Broad (aromatic, heteroaryl, aliphatic aldehydes) |
| Catalyst recyclability | Up to 4 cycles with minimal loss |
Q & A
Basic Research Questions
What are the key structural features of N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea, and how do they influence its reactivity?
The compound contains a pyrimidinone core substituted with a trifluoromethyl group at position 4 and a thiourea moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiourea group enables hydrogen bonding and metal coordination, critical for interactions with biological targets . Structural analogs (e.g., ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate) highlight the importance of heterocyclic fusion (thiazole-pyrimidine) for bioactivity .
What synthetic methodologies are commonly employed to prepare this thiourea derivative?
A multi-step approach is typical:
Pyrimidinone formation : Cyclocondensation of β-keto esters with urea/thiourea under acidic conditions.
Trifluoromethylation : Electrophilic substitution or radical-based methods.
Thiourea coupling : Reaction of the pyrimidinyl amine with isothiocyanates or thiophosgene .
Key variables include solvent polarity (e.g., THF for solubility), temperature (60–80°C for cyclization), and catalysts (e.g., Et₃N for deprotonation) .
How is the compound characterized to confirm purity and structural integrity?
- Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns (e.g., trifluoromethyl at δ 110–120 ppm in ¹³C) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₁₁H₉F₃N₄O₃S, MW 320.27 g/mol) .
- X-ray crystallography : Resolves tautomeric preferences (e.g., keto-enol equilibrium in pyrimidinone) .
Advanced Research Questions
How does the trifluoromethyl group influence the compound’s enzyme inhibition kinetics?
The -CF₃ group enhances binding affinity to hydrophobic enzyme pockets. For example, in KCa3.1 channel studies, trifluoromethyl-substituted thioureas like NS11021 (EC₅₀ = 0.3 µM) show stronger inhibition than non-fluorinated analogs due to improved van der Waals interactions . Mechanistic assays (e.g., patch-clamp electrophysiology) quantify ion flux changes, while molecular docking identifies binding poses .
What strategies resolve contradictions in biological activity data across structural analogs?
- Comparative SAR tables :
- Meta-analysis : Cross-validate data using orthogonal assays (e.g., SPR for binding vs. cellular viability assays) .
How can computational methods guide the optimization of this compound for target selectivity?
- DFT calculations : Predict tautomer stability (e.g., thiourea vs. thiol form) .
- MD simulations : Model interactions with off-targets (e.g., cytochrome P450 enzymes) to mitigate toxicity .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups at position 4 improve potency) .
Methodological Challenges
What experimental designs are optimal for studying its interaction with DNA/proteins?
- Fluorescence quenching assays : Monitor binding to BSA (λₑₓ = 280 nm, λₑₘ = 345 nm) to calculate Stern-Volmer constants .
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) for DNA intercalation .
- Cryo-EM : Resolve binding modes to large macromolecular complexes (e.g., ribosomes) .
How to address low yields in large-scale synthesis?
- Flow chemistry : Improves mixing and heat transfer for exothermic steps (e.g., cyclocondensation) .
- Microwave-assisted synthesis : Reduces reaction time for thiourea coupling (20 min vs. 24 h conventional) .
- DoE (Design of Experiments) : Optimizes variables (e.g., solvent ratio, catalyst loading) via response surface methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
